AH-7614 is a synthetic small molecule recognized as a potent and selective antagonist for the free fatty acid receptor 4 (FFA4), also known as GPR120. It functions as a negative allosteric modulator, enabling researchers to specifically inhibit FFA4 signaling pathways involved in metabolic regulation and inflammation. The compound is characterized by its high solubility in DMSO (up to 100 mM), facilitating straightforward preparation of stock solutions for in vitro experimental workflows.
The study of fatty acid signaling is complicated by the presence of multiple, structurally related receptors, most notably FFA1 (GPR40) and FFA4 (GPR120). Using a non-selective or poorly characterized antagonist can produce ambiguous data, where an observed effect could be mediated by FFA1, FFA4, or both. Procuring AH-7614 is justified by its demonstrated high selectivity for FFA4 over FFA1. This specificity is critical for generating clean, interpretable results, ensuring that experimental conclusions are correctly attributed to the blockade of FFA4. This avoids the significant time and resource expenditure required for secondary validation studies to deconvolute off-target effects.
AH-7614 exhibits a significant functional selectivity for the human FFA4 receptor over the closely related FFA1 receptor. In functional assays, its potency at FFA4 is over 300 times greater than its activity at FFA1, minimizing the risk of confounding off-target signaling in experimental systems.
| Evidence Dimension | Receptor Antagonist Potency (IC50) |
| Target Compound Data | IC50 = 0.079 µM at human FFA4 |
| Comparator Or Baseline | IC50 = 25 µM at human FFA1 |
| Quantified Difference | Approximately 316-fold higher potency for the target receptor, FFA4. |
| Conditions | In vitro functional assays measuring receptor activity. |
This high degree of selectivity allows researchers to confidently attribute observed biological effects to the inhibition of FFA4, avoiding misleading results from the simultaneous modulation of FFA1.
Pharmacological studies have characterized AH-7614 not as a simple competitive antagonist, but as a negative allosteric modulator (NAM) of FFA4. It inhibits receptor signaling by reducing the maximal response of various agonists, including the synthetic agonist TUG-891. For example, it potently blocks TUG-891-mediated FFA4 internalization with a pIC50 of 7.70. This non-competitive mechanism ensures consistent inhibition that is less susceptible to variations in endogenous agonist concentrations.
| Evidence Dimension | Inhibition of Agonist-Induced Receptor Internalization (pIC50) |
| Target Compound Data | pIC50 = 7.70 (for AH-7614 against TUG-891) |
| Comparator Or Baseline | A competitive antagonist, which would primarily cause a rightward shift in agonist potency rather than a reduction in maximal effect. |
| Quantified Difference | Functions as a NAM, reducing agonist efficacy, a distinct and often more desirable mechanism for robust inhibition. |
| Conditions | hFFA4-expressing Flp-In T-REx 293 cells; receptor internalization assay. |
Procuring a compound with a well-defined allosteric mechanism ensures predictable behavior in assays and provides a more sophisticated tool for probing receptor function.
A critical, practical advantage of AH-7614 is its high solubility in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies. Technical datasheets report solubility of up to 100 mM, which allows for the preparation of highly concentrated, stable stock solutions. This contrasts with many other complex organic molecules that may have limited solubility, leading to precipitation and dosing inaccuracies.
| Evidence Dimension | Solubility in DMSO |
| Target Compound Data | Soluble up to 100 mM |
| Comparator Or Baseline | Compounds with poor solubility (<10 mM) that require complex formulation or risk precipitation in aqueous media. |
| Quantified Difference | High concentration allows for minimal solvent addition to assays, reducing potential vehicle-related artifacts. |
| Conditions | Standard laboratory conditions. |
This simplifies experimental workflows, reduces the risk of compound precipitation in assays, and ensures accurate, reproducible dosing critical for generating reliable data.
For research that requires the specific blockade of FFA4 to investigate its role in glucose-stimulated insulin secretion, GLP-1 release, or adipogenesis. The high selectivity of AH-7614 over FFA1 is essential for these studies to produce unambiguous conclusions.
To confirm that anti-inflammatory effects observed with fatty acids or synthetic agonists are mediated specifically through FFA4. Using AH-7614 allows for the direct demonstration that blocking this receptor reverses the intended anti-inflammatory or insulin-sensitizing effects.
In experiments designed to differentiate the physiological or pathological roles of FFA4 from other lipid-sensing GPCRs. The well-defined pharmacology and selectivity profile of AH-7614 make it a reliable tool for dissecting these complex signaling networks.